

Application of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Obesity Research

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Compound of Interest

Compound Name: 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B1311611

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Application Note & Protocol

Introduction

The global obesity epidemic necessitates the development of novel and effective therapeutic strategies. The central nervous system, particularly the hypothalamic circuits that regulate energy homeostasis, presents a key area for pharmacological intervention. The versatile scaffold, **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one**, has emerged as a promising starting point for the design of potent and selective modulators of critical receptors involved in appetite and energy expenditure. This document outlines the application of this scaffold in the development of two distinct classes of anti-obesity agents: Melanocortin-4 Receptor (MC4R) agonists and Neuropeptide Y5 Receptor (NPY5R) antagonists.

Derivatives of **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** have been synthesized and evaluated as potent and selective agonists for the MC4R.[1][2] Activation of the MC4R is a well-validated mechanism for reducing food intake and increasing energy expenditure, making it a prime target for anti-obesity drugs.[3][4][5] Furthermore, this spirocyclic core has been identified in patents as a key structural motif for the development of NPY5R antagonists.[3] The NPY5 receptor is a crucial mediator of the orexigenic (appetite-stimulating) effects of Neuropeptide Y, and its blockade is another promising avenue for the treatment of obesity.[6][7]

This document provides detailed protocols for in vitro and in vivo assays to characterize compounds based on the **3H-spiro[isobenzofuran-1,4'-piperidin]-3-one** scaffold for their

potential as anti-obesity agents.

Data Presentation

Table 1: In Vitro Activity of a Representative MC4R Agonist Derivative

Compound ID	Target	Assay Type	Species	IC50 / EC50 (nM)	Reference
Example Compound 1	MC4R	Functional Assay (cAMP accumulation)	Human	15	[2]
Example Compound 1	MC1R	Functional Assay (cAMP accumulation)	Human	>1000	[2]
Example Compound 1	MC3R	Functional Assay (cAMP accumulation)	Human	250	[2]
Example Compound 1	MC5R	Functional Assay (cAMP accumulation)	Human	800	[2]

Note: The data presented here is illustrative and based on representative values from the literature for potent and selective MC4R agonists derived from the specified scaffold.

Table 2: In Vivo Efficacy of a Representative MC4R Agonist Derivative in a Diet-Induced Obese (DIO) Mouse Model

Compound ID	Dose (mg/kg, p.o.)	Duration of Treatment	Change in Body Weight (%)	Change in Food Intake (%)	Reference
Example Compound 1	10	14 days	-10.5	-25	[8] [9]
Vehicle	-	14 days	+2.1	-	[8] [9]

Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of MC4R agonists.

Table 3: In Vitro Activity of a Representative NPY5R Antagonist Derivative

Compound ID	Target	Assay Type	Species	Ki (nM)	Reference
Example Compound 2	NPY5R	Radioligand Binding Assay	Rat	5.2	[6]
Example Compound 2	NPY1R	Radioligand Binding Assay	Rat	>1000	[6]
Example Compound 2	NPY2R	Radioligand Binding Assay	Rat	>1000	[6]

Note: The data presented here is illustrative and based on representative values from the literature for potent and selective NPY5R antagonists.

Table 4: In Vivo Efficacy of a Representative NPY5R Antagonist in a Rodent Model of Food Intake

Compound ID	Dose (mg/kg, i.p.)	Model	Reduction in Food Intake (%)	Reference
Example Compound 2	30	Fasting-induced hyperphagia	45	[1]
Vehicle	-	Fasting-induced hyperphagia	-	[1]

Note: The data presented here is illustrative and based on representative values from the literature for in vivo studies of NPY5R antagonists.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the agonist activity of test compounds at the human Melanocortin-4 Receptor by measuring the accumulation of cyclic adenosine monophosphate (cAMP).

Materials:

- HEK293 cells stably expressing the human MC4R
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Opti-MEM
- 3-isobutyl-1-methylxanthine (IBMX)
- Forskolin
- Test compounds (dissolved in DMSO)

- cAMP assay kit (e.g., HTRF-based or ELISA-based)
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture HEK293-hMC4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells into 96-well plates at a density of 20,000 cells/well and incubate for 24 hours.
- Assay: a. Aspirate the culture medium and wash the cells once with warm Opti-MEM. b. Add 50 µL of Opti-MEM containing 0.5 mM IBMX to each well. c. Prepare serial dilutions of the test compounds in Opti-MEM containing 0.5 mM IBMX. d. Add 50 µL of the test compound dilutions to the respective wells. For the control wells, add vehicle (DMSO at the same final concentration). e. Incubate the plate at 37°C for 30 minutes.
- cAMP Measurement: a. Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration. b. Calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic equation).

This protocol is designed to determine the binding affinity of test compounds for the rat Neuropeptide Y5 Receptor using a competitive radioligand binding assay.

Materials:

- Cell membranes prepared from CHO cells stably expressing the rat NPY5R
- [¹²⁵I]-PYY or other suitable radioligand
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
- Non-specific binding control (e.g., 1 µM of a known NPY5R antagonist)

- Test compounds (dissolved in DMSO)
- 96-well filter plates (e.g., GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, add: a. 25 μ L of binding buffer for total binding wells. b. 25 μ L of non-specific binding control for non-specific binding wells. c. 25 μ L of serially diluted test compounds for competition wells.
- Radioligand Addition: Add 25 μ L of [125 I]-PYY (final concentration \sim 0.1 nM) to all wells.
- Membrane Addition: Add 50 μ L of the cell membrane preparation (containing \sim 10 μ g of protein) to all wells.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Filtration: a. Rapidly filter the contents of each well through the filter plate using a cell harvester. b. Wash the filters three times with ice-cold binding buffer.
- Radioactivity Measurement: a. Dry the filter plates and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.
- Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Determine the IC₅₀ value by non-linear regression analysis. c. Calculate the K_i value using the Cheng-Prusoff equation.

In Vivo Assays

This protocol describes the evaluation of the anti-obesity effects of a test compound in a diet-induced obesity mouse model.

Animals:

- Male C57BL/6J mice, 6-8 weeks old.

Procedure:

- Induction of Obesity: a. Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. b. Monitor body weight weekly. Mice are considered obese when their body weight is significantly higher than that of age-matched mice on a standard chow diet.
- Compound Administration: a. Randomize the obese mice into treatment groups (vehicle and test compound). b. Administer the test compound or vehicle daily via oral gavage (p.o.) for a specified period (e.g., 14-28 days).
- Measurements: a. Body Weight: Measure body weight daily. b. Food Intake: Measure food intake daily by weighing the remaining food in the hopper. c. Body Composition (optional): At the end of the study, determine body composition (fat mass and lean mass) using techniques like DEXA or NMR.
- Data Analysis: a. Compare the changes in body weight and food intake between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).

This protocol is used to assess the anorectic effect of a test compound in a model of hyperphagia.

Animals:

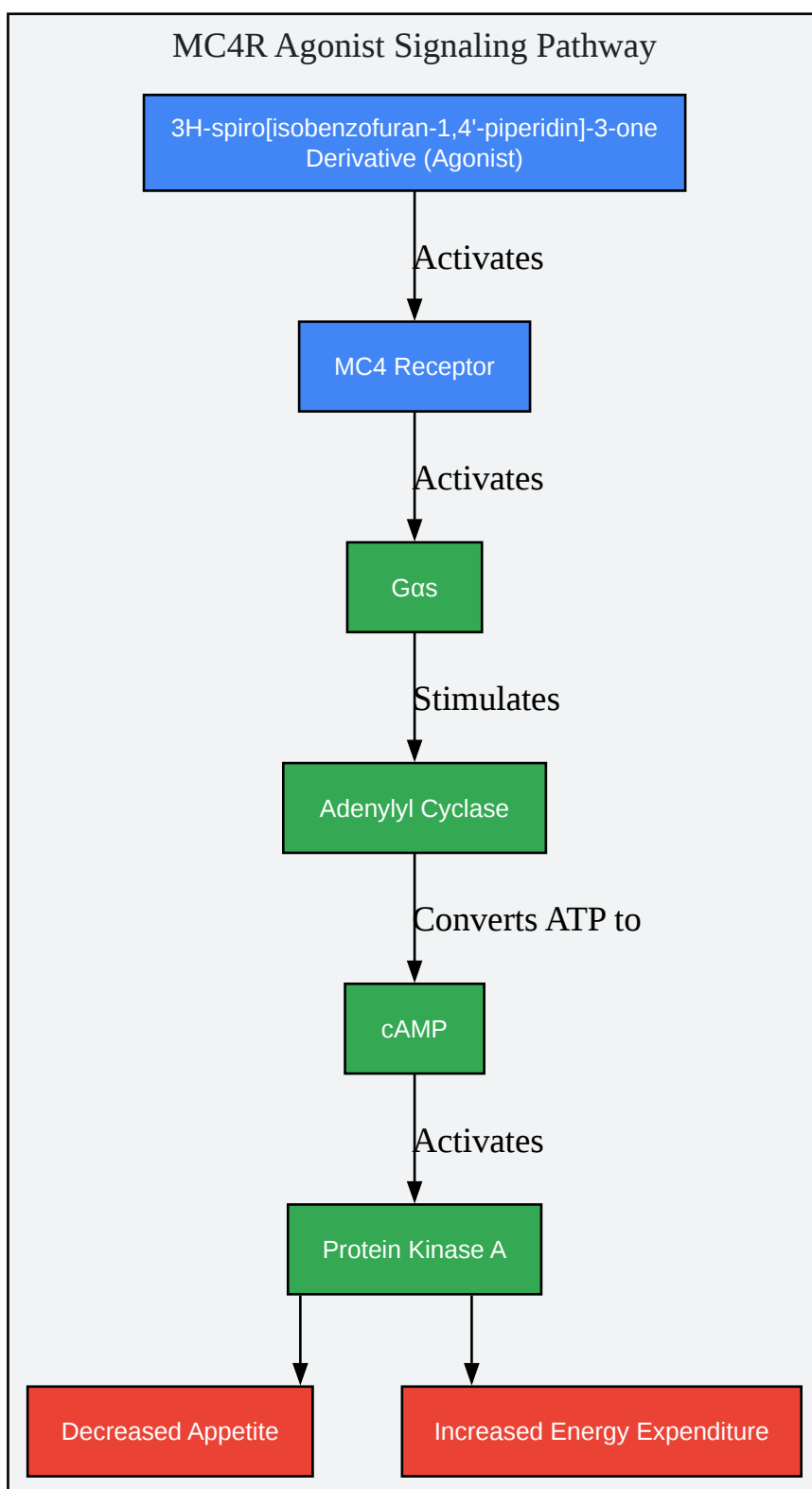
- Male Sprague-Dawley rats, 250-300g.

Procedure:

- Acclimatization: a. Individually house the rats and allow them to acclimate for at least one week. b. Provide ad libitum access to standard chow and water.
- Fasting: a. Fast the rats for 24 hours with free access to water.
- Compound Administration: a. At the end of the fasting period, administer the test compound or vehicle via intraperitoneal (i.p.) injection.

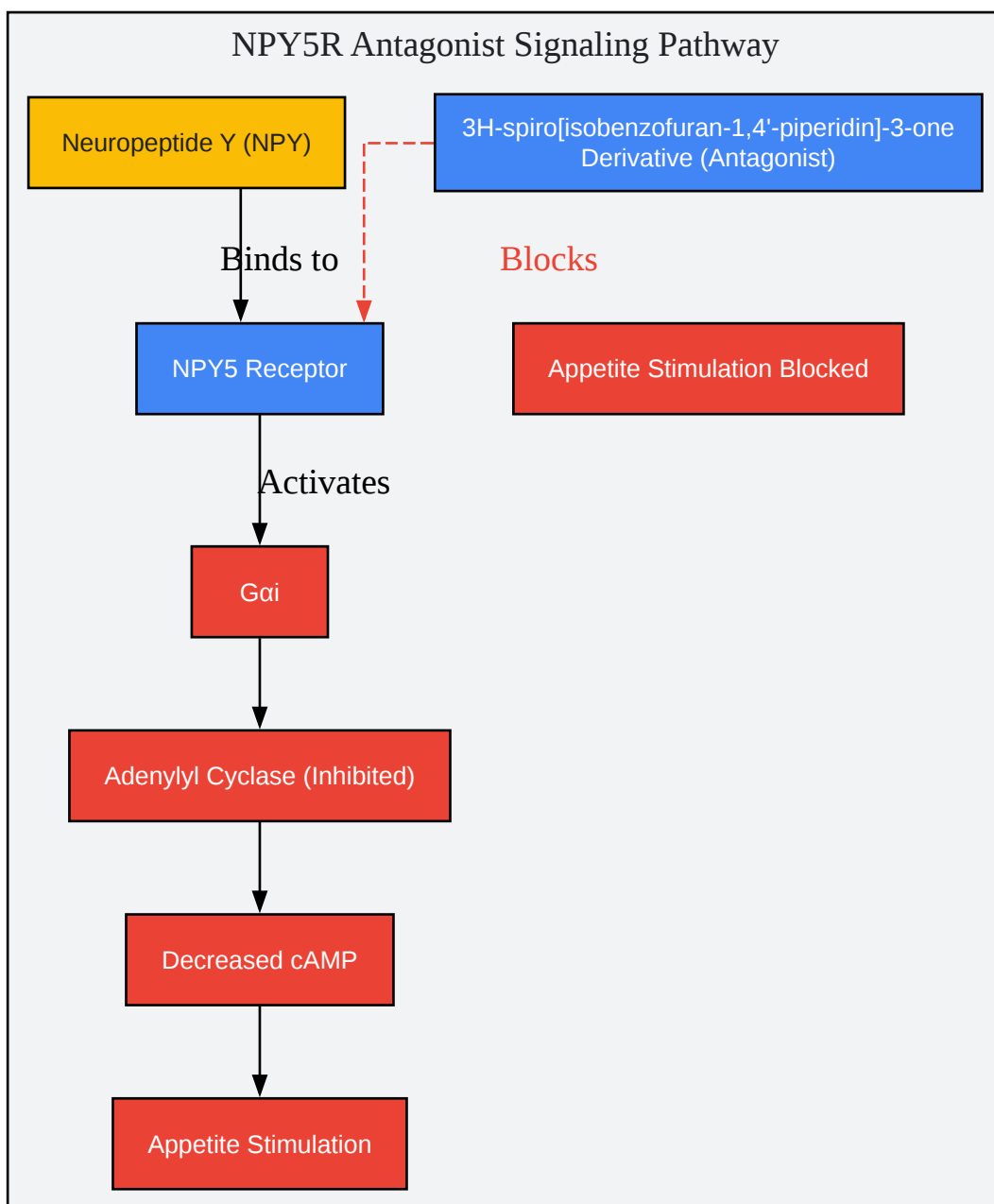
- Food Presentation and Measurement: a. 30 minutes after compound administration, provide a pre-weighed amount of standard chow. b. Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- Data Analysis: a. Compare the cumulative food intake between the treatment and vehicle groups using appropriate statistical tests.

Visualization



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Caption: MC4R Agonist Signaling Pathway.



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Caption: NPY5R Antagonist Signaling Pathway.



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Caption: In Vivo Experimental Workflow.

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